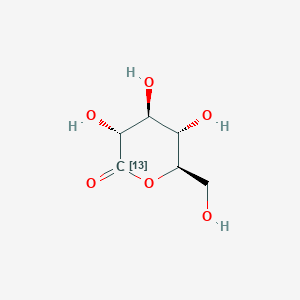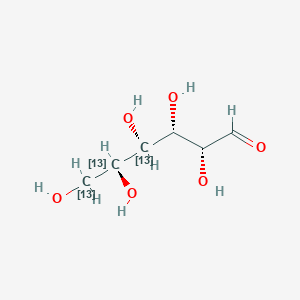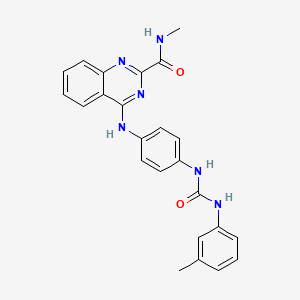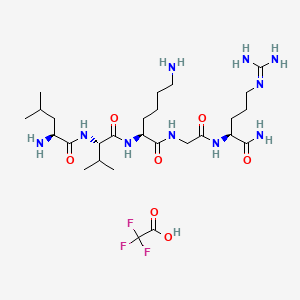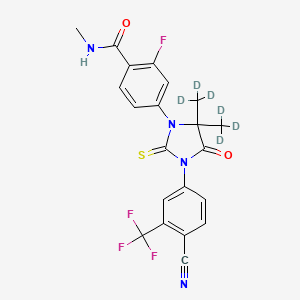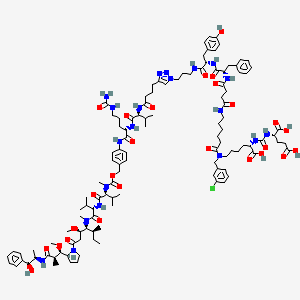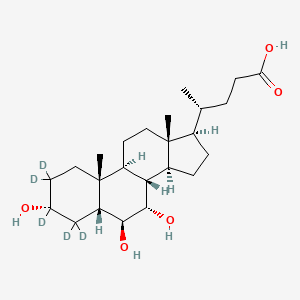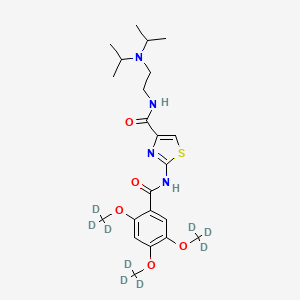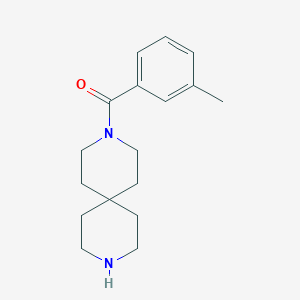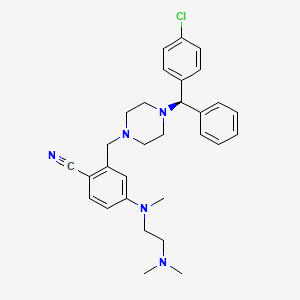
Hcv-IN-35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hcv-IN-35 is a potent inhibitor of the hepatitis C virus (HCV). It has shown significant potential in the research of infectious diseases, particularly those caused by HCV . The compound is known for its ability to inhibit the replication of the virus, making it a valuable tool in the study and potential treatment of HCV infections.
Méthodes De Préparation
The synthesis of Hcv-IN-35 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .
Analyse Des Réactions Chimiques
Hcv-IN-35 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Hcv-IN-35 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of HCV inhibition and to develop new antiviral agents. In biology, it helps researchers understand the life cycle of HCV and the interactions between the virus and host cells. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of HCV infections. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the study of drug resistance mechanisms .
Mécanisme D'action
The mechanism of action of Hcv-IN-35 involves the inhibition of HCV replication. The compound targets specific proteins and pathways involved in the viral replication process. By binding to these molecular targets, this compound disrupts the normal function of the virus, preventing it from replicating and spreading. This inhibition is achieved through a combination of direct antiviral effects and modulation of host cell pathways .
Comparaison Avec Des Composés Similaires
Hcv-IN-35 is unique in its structure and mechanism of action compared to other HCV inhibitors. Similar compounds include NS5A and NS5B inhibitors, which also target the replication machinery of HCV. this compound has shown distinct advantages in terms of potency and specificity. Other similar compounds include paritaprevir, glecaprevir, grazoprevir, telaprevir, voxilaprevir, simeprevir, and boceprevir . These compounds share some similarities with this compound but differ in their chemical structures and specific targets within the HCV replication process.
Propriétés
Formule moléculaire |
C30H36ClN5 |
|---|---|
Poids moléculaire |
502.1 g/mol |
Nom IUPAC |
2-[[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |
InChI |
InChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m1/s1 |
Clé InChI |
JIVUWMJTYLABHA-SSEXGKCCSA-N |
SMILES isomérique |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


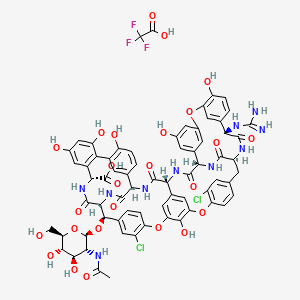
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
